N-(3-chlorophenyl)-3,6-dimethyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide
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Overview
Description
N-(3-CHLOROPHENYL)-3,6-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, a thiophene ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-3,6-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzofuran core, the introduction of the thiophene ring, and the attachment of the chlorophenyl group. Common synthetic routes include:
Formation of Benzofuran Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as the Suzuki-Miyaura coupling, using thiophene boronic acid and a suitable halogenated benzofuran derivative.
Attachment of Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions, where a chlorophenyl halide reacts with the benzofuran-thiophene intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-3,6-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
N-(3-CHLOROPHENYL)-3,6-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-3,6-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid and thiophene-3-carboxamide.
Benzofuran Derivatives: Compounds containing the benzofuran ring, such as 2-benzofuran carboxylic acid and 3-benzofuran carboxamide.
Uniqueness
N-(3-CHLOROPHENYL)-3,6-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its combination of structural features, including the presence of both benzofuran and thiophene rings, as well as the chlorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H18ClNO2S |
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Molecular Weight |
395.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3,6-dimethyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H18ClNO2S/c1-14-8-9-19-15(2)21(26-20(19)11-14)22(25)24(13-18-7-4-10-27-18)17-6-3-5-16(23)12-17/h3-12H,13H2,1-2H3 |
InChI Key |
HXUWEYZATFEEFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=CS3)C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
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